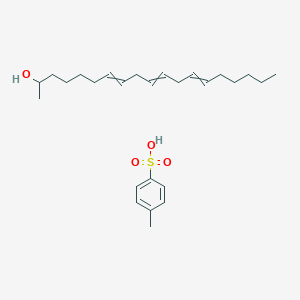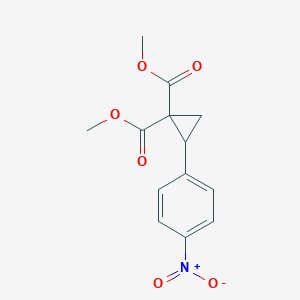![molecular formula C12H10ClNO4S B14594124 1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate CAS No. 60623-30-5](/img/structure/B14594124.png)
1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate is a complex organic compound with a unique structure that includes a chloroethyl acetate group and a phthalimide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate typically involves the reaction of N-hydroxyphthalimide with chloroethyl acetate under controlled conditions. The reaction is carried out in a solvent such as acetone-water mixture at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalimides.
科学研究应用
1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
Dialifos: An organophosphate insecticide with a similar structure but different functional groups.
Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,5: A compound with a similar phthalimide moiety but different substituents.
Uniqueness
1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
60623-30-5 |
|---|---|
分子式 |
C12H10ClNO4S |
分子量 |
299.73 g/mol |
IUPAC 名称 |
[1-chloro-2-(1,3-dioxoisoindol-2-yl)sulfanylethyl] acetate |
InChI |
InChI=1S/C12H10ClNO4S/c1-7(15)18-10(13)6-19-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10H,6H2,1H3 |
InChI 键 |
VILWNRXMSSTDFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(CSN1C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
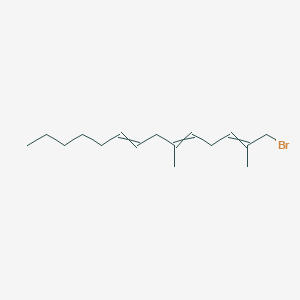

![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
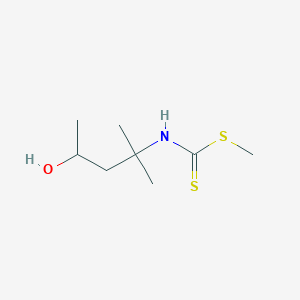
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
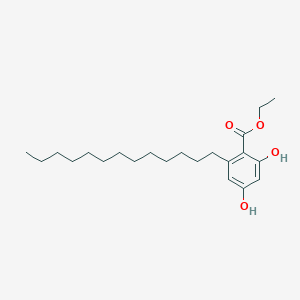
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
